N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1173047-58-9
VCID: VC2792518
InChI: InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H
SMILES: CC(C)N(C)C(=O)C1CCNCC1.Cl
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74 g/mol

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride

CAS No.: 1173047-58-9

Cat. No.: VC2792518

Molecular Formula: C10H21ClN2O

Molecular Weight: 220.74 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride - 1173047-58-9

Specification

CAS No. 1173047-58-9
Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol
IUPAC Name N-methyl-N-propan-2-ylpiperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H
Standard InChI Key AXWKONPCNUNHFR-UHFFFAOYSA-N
SMILES CC(C)N(C)C(=O)C1CCNCC1.Cl
Canonical SMILES CC(C)N(C)C(=O)C1CCNCC1.Cl

Introduction

PropertyValue/Description
CAS Number1173047-58-9
Molecular FormulaC10H21ClN2O
Molecular Weight220.74 g/mol
IUPAC NameN-methyl-N-propan-2-ylpiperidine-4-carboxamide;hydrochloride
Standard InChIInChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H
Standard InChIKeyAXWKONPCNUNHFR-UHFFFAOYSA-N
SMILESCC(C)N(C)C(=O)C1CCNCC1.Cl
PubChem Compound ID42894592

Synthesis and Preparation

The synthesis of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride involves specific chemical reactions and conditions to achieve the desired product with optimal yield and purity. Understanding these synthetic pathways is essential for researchers and manufacturers interested in producing this compound for various applications. The synthesis typically begins with piperidine-4-carboxylic acid as the starting material, which undergoes several chemical transformations to incorporate the N-methyl and N-propan-2-yl groups before conversion to the hydrochloride salt. These synthetic procedures must be carefully controlled to ensure the quality and consistency of the final product.

Synthetic Routes and Starting Materials

The synthesis of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride generally begins with piperidine-4-carboxylic acid, also known as isonipecotic acid, as the primary starting material. This compound serves as the core structure providing the piperidine ring and the carboxylic acid functionality necessary for amide formation. The synthetic route involves reaction of piperidine-4-carboxylic acid with methylamine and isopropylamine to introduce the N-methyl and N-propan-2-yl groups, respectively. This process forms the desired amide functionality through nucleophilic acyl substitution reactions, creating the key N-methyl-N-(propan-2-yl)piperidine-4-carboxamide intermediate. The final step involves conversion to the hydrochloride salt through reaction with hydrogen chloride or hydrochloric acid, enhancing the stability and solubility properties of the compound.

Reaction Conditions and Optimization

The reaction conditions for synthesizing N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride must be carefully controlled to optimize yield and purity. The amide formation reaction typically requires activation of the carboxylic acid group of piperidine-4-carboxylic acid using coupling reagents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or similar compounds to facilitate the reaction with the amine components. Temperature control is crucial during these reactions, with moderate temperatures typically employed to balance reaction rate and selectivity. The salt formation step, converting the free base to the hydrochloride salt, requires precise acid addition and crystallization conditions to ensure a pure, well-defined crystalline product. Solvent selection plays a significant role in both the amide formation and salt crystallization processes, affecting reaction efficiency and product quality.

Purification and Quality Control

After synthesis, N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride requires purification to remove reaction by-products and unreacted starting materials. Purification typically involves recrystallization from suitable solvents, with the choice of solvent affecting crystal morphology and purity. Column chromatography may also be employed for more challenging purifications, particularly when dealing with closely related impurities. Quality control measures for this compound include high-performance liquid chromatography (HPLC) analysis to determine purity, nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, and mass spectrometry to verify molecular weight. Additionally, elemental analysis may be performed to confirm the empirical formula and assess the purity of the final product. These quality control measures are essential to ensure the compound meets the required specifications for research applications.

Biological Activity and Applications

While specific biological activity data for N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride is limited in the available literature, its structural features suggest potential pharmacological properties that may be valuable in various therapeutic contexts. Piperidine derivatives, as a structural class, are known to exhibit diverse biological activities, providing a foundation for predicting possible applications of this specific compound. The presence of the piperidine ring, a common pharmacophore in many medications, combined with the carboxamide functionality, contributes to potential interactions with biological targets. Understanding these potential biological activities is crucial for guiding future research and development efforts involving this compound.

Structure-Activity Relationships

The structure-activity relationships of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride can be predicted based on known relationships for similar compounds. The piperidine ring typically serves as a scaffold that interacts with binding sites on proteins, while the N-methyl and N-propan-2-yl substituents on the carboxamide group may influence the compound's lipophilicity, receptor selectivity, and metabolic stability. The positioning of these substituents affects the three-dimensional shape of the molecule, which is critical for proper binding to biological targets. The carboxamide group can function as both hydrogen bond donor and acceptor, potentially forming key interactions with receptor binding sites. Understanding these structure-activity relationships is essential for predicting biological activities and guiding modifications to enhance desired properties.

Research Applications and Future Directions

N-methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride is primarily designated for research applications, providing opportunities for investigating its properties in various biological systems. The compound can serve as a tool for exploring receptor binding interactions, enzyme inhibition mechanisms, or as a building block for developing more complex molecules with enhanced pharmacological properties. Future research directions may include detailed pharmacological profiling to identify specific biological targets, medicinal chemistry efforts to develop structural analogs with improved properties, and investigations into potential therapeutic applications based on observed biological activities. Additionally, computational studies such as molecular docking and quantitative structure-activity relationship (QSAR) analyses could provide valuable insights into the compound's interaction with biological targets, guiding experimental investigations.

Safety AspectRecommendations
Hazard ClassificationHarmful if swallowed; May cause skin and eye irritation
Personal ProtectionChemical-resistant gloves, safety glasses, lab coat
Engineering ControlsUse in chemical fume hood with adequate ventilation
Storage ConditionsStore in tightly closed container in cool, dry area
IncompatibilitiesStrong oxidizing agents, strong acids and bases
First Aid - Eye ContactFlush with water for at least 15 minutes, seek medical attention
First Aid - Skin ContactWash thoroughly with soap and water
First Aid - InhalationMove to fresh air, seek medical attention if symptoms persist
First Aid - IngestionDo not induce vomiting, seek immediate medical attention
Spill ResponseAvoid dust formation, collect with appropriate methods

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